molecular formula C6H11NO B2698941 2-Hydroxy-4-methylpentanenitrile CAS No. 54129-53-2

2-Hydroxy-4-methylpentanenitrile

Cat. No.: B2698941
CAS No.: 54129-53-2
M. Wt: 113.16
InChI Key: HAQDYBJHNGGTLI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a hydroxynitrile, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN). This compound is optically active and can be produced using specific enzymes like (S)-hydroxynitrile lyase from Manihot esculenta .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methylpentanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketonesFor example, the addition of hydrogen cyanide to 4-methylpentan-2-one results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate aldehydes or ketones under controlled conditions to ensure safety and maximize yield. The reaction is usually carried out in the presence of a base to facilitate the addition of the cyanide ion to the carbonyl compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylpentanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methylpentanenitrile involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpentanenitrile: Similar structure but with a different position of the hydroxyl group.

    2-Hydroxy-4-methylbutanenitrile: Similar structure but with a shorter carbon chain.

    2-Hydroxy-4-methylhexanenitrile: Similar structure but with a longer carbon chain

Uniqueness

2-Hydroxy-4-methylpentanenitrile is unique due to its specific combination of functional groups and its optically active nature, which makes it particularly useful in stereochemical studies and enzyme-catalyzed reactions .

Properties

IUPAC Name

2-hydroxy-4-methylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)3-6(8)4-7/h5-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQDYBJHNGGTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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